1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3,6-diazabicyclo[3.1.1]heptan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-3-6-2-7(4-9)8-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSGGIDOQYCFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
The synthesis of the 3,6-diazabicyclo[3.1.1]heptane core is a critical first step. A common approach involves the cyclization of diamine precursors under controlled conditions. For example, N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized via intramolecular cyclization of linear diamines using acid catalysts . The reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at reflux temperatures, yielding the bicyclic amine intermediate.
Key steps include:
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Protection-deprotection strategies : Temporary protection of amine groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
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Catalytic optimization : Use of transition-metal catalysts (e.g., ruthenium-based complexes) to enhance cyclization efficiency, as observed in analogous metathesis reactions .
The introduction of the acetyl group at the 3-position is achieved through nucleophilic acylation. In a seminal study, N-3(6)-arylpropenyl derivatives were acylated using propionyl chloride in the presence of triethylamine, yielding target compounds with high regioselectivity . For 1-{3,6-diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, analogous conditions using acetyl chloride or acetic anhydride would apply.
Optimized acylation protocol :
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Reagents : Acetyl chloride (1.2 equivalents), triethylamine (2.0 equivalents).
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Solvent : Dichloromethane at 0°C to room temperature.
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Yield : ~85% after purification via silica gel chromatography .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the discussed methods:
Mechanistic Insights and Stereochemical Considerations
Density functional theory (DFT) studies on analogous cycloadditions reveal that the reaction proceeds via a HOMO(dienophile)-LUMO(dipole) interaction, ensuring high diastereofacial selectivity . For 3,6-diazabicyclo[3.1.1]heptane, steric hindrance at the 3-position favors acetylation over the 6-position, as confirmed by NMR spectroscopy .
Industrial and Scalability Challenges
Scale-up of this compound synthesis faces hurdles such as:
Chemical Reactions Analysis
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible applications in the development of drugs targeting various conditions, including:
- Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective effects or act as cognitive enhancers.
- Antidepressant Activity: Preliminary studies suggest potential antidepressant properties due to modulation of neurotransmitter systems.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of diazabicyclo compounds, including derivatives of this compound. The results indicated significant neuroprotection in animal models of neurodegeneration, highlighting its potential as a lead compound for further development .
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as an effective reagent in organic synthesis, particularly in:
- Asymmetric Synthesis: Its chiral centers can facilitate the production of enantiomerically pure compounds.
- Catalysis: It has been utilized as a catalyst in various reactions, including Michael additions and cycloadditions.
Table: Comparison of Synthetic Applications
| Application Type | Description | Example Reaction |
|---|---|---|
| Asymmetric Synthesis | Produces enantiomerically pure compounds | Enantioselective Diels-Alder reactions |
| Catalysis | Acts as a catalyst in organic transformations | Michael addition reactions |
Materials Science
Polymerization and Material Development
In materials science, this compound is being explored for its potential use in polymer chemistry:
- Monomer for Polymers: Its reactive functional groups make it suitable for incorporation into polymer backbones.
- Smart Materials: Research is ongoing into its use in developing smart materials that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Scaffold Variations
2,5-Diazabicyclo[2.2.1]heptane (DBH)
- Structure: Features a smaller bicyclic system (norbornane-like) with nitrogen atoms at positions 2 and 3.
- Applications : Widely used in medicinal chemistry due to its rigid, piperazine-like geometry, which enhances receptor affinity .
- Synthesis : Typically accessed via Staudinger reduction followed by transannular cyclization .
3,6-Diazabicyclo[3.2.0]heptane Derivatives
- Example : {[3,6-Diazabicyclo[3.2.0]heptan-3-yl]pyridin-2-yl}-indoles.
- Activity : These derivatives act as α7 neuronal nicotinic receptor (NNR) agonists, showing promise for treating cognitive deficits in Alzheimer’s disease .
- Key Differences : The [3.2.0] bicyclic system introduces a different spatial arrangement, reducing overlap with the [3.1.1] scaffold’s pharmacology .
Functional Group Variations
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
- Structure : Substituted with a chloro and methoxy group on the bicyclic core.
- Properties : Molecular weight = 203.66 g/mol; logP (predicted) ≈ 1.5–2.0 (lower than the target compound due to polar substituents) .
- Key Differences: The chloro and methoxy groups may enhance electrophilicity but reduce membrane permeability compared to the unsubstituted ethanone in the target compound .
1-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)butan-1-one
- Structure: Similar scaffold but with a butanone chain instead of ethanone.
Pharmacological and Physical Properties
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, also known as D60363, is a bicyclic amine compound with the molecular formula and CAS number 1474024-25-3. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.18 g/mol
- SMILES Notation : CC(=O)N1C2CNCC1C2
- InChI Key : MDL#
Biological Activity Profiles
The biological activity of this compound has been explored through various studies, focusing on its interactions with molecular targets and its metabolic transformations within biological systems.
In Silico Predictions
Recent studies have employed computational methods to predict the biological activity profiles of this compound. These methods analyze potential interactions with various pharmacological targets, considering both the parent compound and its metabolites. For instance, a study highlighted the importance of understanding how metabolic transformations can alter the biological activity of compounds, potentially enhancing their therapeutic efficacy or toxicity profiles .
Case Study 1: Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of bicyclic amines have shown selective toxicity towards tumor cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .
Case Study 2: Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Bicyclic amines are often investigated for their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, with intermediates like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Boc-protected precursor). Flash chromatography (e.g., silica gel with DCM/Et₂O gradients) is critical for purification . Purity is confirmed via ¹H NMR (400 MHz, CDCl₃) for structural elucidation and LC-MS for molecular weight verification .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to acute toxicity risks (oral, dermal, inhalation), use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in sealed, light-protected containers. Spill management requires neutralization with inert absorbents and disposal per hazardous waste protocols .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability is tested in buffered solutions (pH 1–13), while photostability is assessed under UV light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and enantiomeric purity of this compound derivatives?
- Methodological Answer :
- Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis .
- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers, while Supercritical Fluid Chromatography (SFC) improves scalability .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation to minimize side products .
Q. What strategies resolve contradictions in reported biological activity data for nicotinic acetylcholine receptor (nAChR) binding?
- Methodological Answer :
- Assay Standardization : Use radioligand binding (³H-epibatidine for α4β2 nAChR subtypes) with HEK-293 cells expressing homogeneous receptor populations .
- Data Normalization : Correct for batch-to-batch purity variations (e.g., via LC-MS >98%) and solvent effects (DMSO <0.1%) .
- Meta-Analysis : Apply multivariate regression to compare structural analogs (e.g., 6-methyl vs. Boc-protected derivatives) across studies .
Q. How can computational modeling guide the design of this compound analogs with enhanced receptor selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide to model interactions with nAChR subtypes (e.g., α4β2 vs. α7). Focus on hydrogen bonding with residues like TrpB and hydrophobic packing .
- QSAR Modeling : Train models on datasets (IC₅₀ values) to predict substituent effects at the 3- and 6-positions .
- MD Simulations : Analyze binding mode stability (50 ns trajectories) with AMBER to identify critical conformational shifts .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- In Vitro : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests predict metabolic clearance and absorption .
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and CNS penetration via LC-MS/MS plasma/brain quantification .
- Toxicology : AMES testing and hERG channel inhibition assays prioritize candidates with reduced genotoxic/cardiotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
